molecular formula C10H14O3 B14282302 Ethyl 1-methyl-6-oxocyclohex-3-ene-1-carboxylate CAS No. 134906-27-7

Ethyl 1-methyl-6-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B14282302
CAS No.: 134906-27-7
M. Wt: 182.22 g/mol
InChI Key: NZZSNGAVOWVZKJ-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-6-oxocyclohex-3-ene-1-carboxylate is an organic compound with a molecular formula of C10H14O3. It is a derivative of cyclohexene and contains both ester and ketone functional groups. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-6-oxocyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of methylene iodide and two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane. This precursor is then treated with a base to induce cyclization, followed by heating to generate the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-6-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 1-methyl-6-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-methyl-6-oxocyclohex-3-ene-1-carboxylate involves its interaction with various molecular targets and pathways. The ester and ketone functional groups allow it to participate in a range of chemical reactions, influencing biological processes and chemical syntheses. The compound can act as a substrate for enzymes, facilitating the formation of new chemical bonds and the transformation of molecular structures.

Comparison with Similar Compounds

Ethyl 1-methyl-6-oxocyclohex-3-ene-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

134906-27-7

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

ethyl 1-methyl-6-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C10H14O3/c1-3-13-9(12)10(2)7-5-4-6-8(10)11/h4-5H,3,6-7H2,1-2H3

InChI Key

NZZSNGAVOWVZKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC=CCC1=O)C

Origin of Product

United States

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